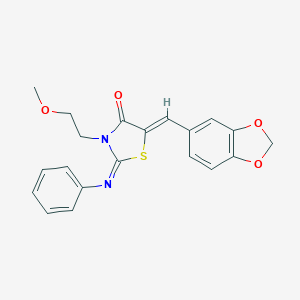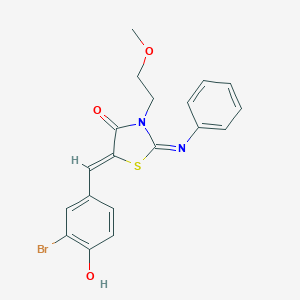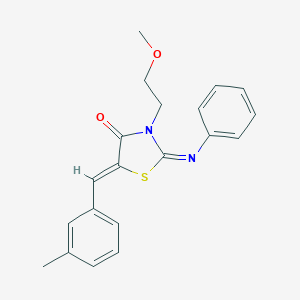![molecular formula C14H19Cl2NO2 B306676 2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide](/img/structure/B306676.png)
2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. It is commonly used to treat pain, inflammation, and stiffness caused by conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. In
Mechanism of Action
2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide works by inhibiting the activity of COX, which leads to a decrease in the production of prostaglandins. Prostaglandins are responsible for inflammation and pain, so by reducing their production, this compound reduces inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and stiffness in patients with osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been shown to reduce fever and pain in patients with acute pain.
Advantages and Limitations for Lab Experiments
2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide is widely used in laboratory experiments due to its well-established anti-inflammatory and analgesic properties. It is relatively easy to synthesize and is readily available. However, this compound has some limitations in laboratory experiments. It has been shown to have some cytotoxic effects on certain cell types, so caution should be exercised when using it in cell culture experiments.
Future Directions
There are several future directions for research on 2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide. One area of research is the development of new formulations of this compound that can be used to treat a wider range of conditions. Another area of research is the development of new drugs that target the same pathways as this compound but with fewer side effects. Finally, there is a need for further research into the long-term effects of this compound use, particularly in patients with chronic conditions such as osteoarthritis and rheumatoid arthritis.
Synthesis Methods
2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide is synthesized by reacting 2,4-dichlorophenol with 2-methylbutylamine in the presence of an acid catalyst to form the intermediate 2-(2,4-dichlorophenoxy)-N-(2-methylbutyl)acetamide. This intermediate is then converted to this compound by reacting it with acetic anhydride in the presence of a base catalyst.
Scientific Research Applications
2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins, which are responsible for inflammation and pain. This compound has been used to treat a wide range of conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain.
properties
Molecular Formula |
C14H19Cl2NO2 |
|---|---|
Molecular Weight |
304.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-methylbutyl)propanamide |
InChI |
InChI=1S/C14H19Cl2NO2/c1-4-9(2)8-17-14(18)10(3)19-13-6-5-11(15)7-12(13)16/h5-7,9-10H,4,8H2,1-3H3,(H,17,18) |
InChI Key |
BXRMUOJFVNNURK-UHFFFAOYSA-N |
SMILES |
CCC(C)CNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CCC(C)CNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z,5Z)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306595.png)
![(2Z,5Z)-3-(2-methoxyethyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306596.png)
![ethyl {5-bromo-2-methoxy-4-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B306598.png)
![(5E)-1-(4-bromophenyl)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306603.png)


![2-{2-ethoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B306607.png)
![(2Z,5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306608.png)
![3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(4-morpholinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B306609.png)
![2-{(5Z)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306612.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B306613.png)

![2-{5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306615.png)
